molecular formula C11H9BrClNO3 B167005 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin CAS No. 126062-22-4

7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin

Cat. No. B167005
M. Wt: 318.55 g/mol
InChI Key: BROYONYUMXAAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, also known as AB-4CI, is a synthetic fluorescent probe that has been widely used in scientific research. AB-4CI is a member of the isocoumarin family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin acts as a fluorescent probe by undergoing a change in fluorescence upon binding to a target molecule. The mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the transfer of energy from the excited state of the fluorophore to the target molecule. This results in a decrease in fluorescence intensity, which can be used to monitor the binding of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin to the target molecule.

Biochemical And Physiological Effects

7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a non-toxic fluorescent probe that does not interfere with biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins.

Advantages And Limitations For Lab Experiments

7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a versatile fluorescent probe that can be used to study a variety of biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is non-toxic and does not interfere with biological processes, making it suitable for use in live cell imaging. However, 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has some limitations, including its sensitivity to pH and temperature. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is also sensitive to the presence of other molecules that can quench its fluorescence, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research involving 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. One area of interest is the development of new fluorescent probes based on the isocoumarin scaffold. These probes could be designed to target specific biological processes, such as protein-protein interactions or enzyme activity. Another area of interest is the development of new methods for imaging protease activity in vivo. This could involve the use of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI). Finally, there is a need for further research into the mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, which could lead to the development of new fluorescent probes with improved properties.

Synthesis Methods

The synthesis of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the reaction of 7-amino-4-chloroisocoumarin with 2-bromoethanol in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used as a fluorescent probe to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin can be used to monitor the activity of proteases in real-time, providing valuable insights into the kinetics and mechanism of protease activity.

properties

CAS RN

126062-22-4

Product Name

7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin

Molecular Formula

C11H9BrClNO3

Molecular Weight

318.55 g/mol

IUPAC Name

7-amino-3-(2-bromoethoxy)-4-chloroisochromen-1-one

InChI

InChI=1S/C11H9BrClNO3/c12-3-4-16-11-9(13)7-2-1-6(14)5-8(7)10(15)17-11/h1-2,5H,3-4,14H2

InChI Key

BROYONYUMXAAPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr

Other CAS RN

126062-22-4

synonyms

7-amino-3-(2-bromoethoxy)-4-chloroisocoumarin
ABE-CIC

Origin of Product

United States

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